(6-bromo-4-chloroquinolin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo-4-chloroquinolin-2-yl)methanol is an organic compound belonging to the quinoline family It features a quinoline core substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively, and a methanol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-4-chloroquinolin-2-yl)methanol typically involves multi-step organic reactions starting from quinoline derivatives. One common method includes:
Halogenation: Starting with quinoline, bromination and chlorination are performed to introduce bromine and chlorine atoms at the desired positions. This can be achieved using bromine (Br₂) and chlorine (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).
Formylation: The halogenated quinoline undergoes formylation to introduce a formyl group at the 2 position. This can be done using reagents like formic acid (HCOOH) and acetic anhydride (Ac₂O).
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for halogenation and reduction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-4-chloroquinolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a methyl group using strong reducing agents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: NaOCH₃, KOtBu, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (6-bromo-4-chloroquinolin-2-yl)carboxylic acid.
Reduction: (6-bromo-4-chloroquinolin-2-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (6-bromo-4-chloroquinolin-2-yl)methanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its quinoline core is a common scaffold in many pharmaceuticals, and the presence of bromine and chlorine atoms can enhance biological activity. It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and agrochemicals. Its derivatives are also explored for use in electronic materials due to their unique electronic properties.
Mechanism of Action
The mechanism of action of (6-bromo-4-chloroquinolin-2-yl)methanol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
(6-bromoquinolin-2-yl)methanol: Lacks the chlorine atom at the 4 position.
(4-chloroquinolin-2-yl)methanol: Lacks the bromine atom at the 6 position.
(6-bromo-4-chloroquinoline): Lacks the methanol group at the 2 position.
Uniqueness
(6-bromo-4-chloroquinolin-2-yl)methanol is unique due to the combination of bromine, chlorine, and methanol groups on the quinoline core. This specific arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a drug candidate.
Properties
CAS No. |
2703781-25-1 |
---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.